N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H15F2N5O2 and its molecular weight is 395.37. The purity is usually 95%.
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Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its significant biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15F2N5O2 with a molecular weight of approximately 395.4 g/mol. The compound features a complex structure characterized by a fused pyrazolo[3,4-d]pyrimidine core and difluorobenzamide substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H15F2N5O2 |
Molecular Weight | 395.4 g/mol |
CAS Number | 899738-27-3 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant inhibitory effects on various kinases involved in cell proliferation and cancer progression. Notably, this compound has shown moderate inhibitory activity against Aurora kinases A and B. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells .
Inhibition of Cyclin-Dependent Kinases (CDKs)
The compound has also demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for the progression of the cell cycle. Studies have reported that it exhibits potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant growth inhibition .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound effectively inhibits tumor cell growth across multiple cancer cell lines. The National Cancer Institute's evaluation against 60 different cell lines revealed broad-spectrum anticancer activity with selectivity towards leukemia cells .
- Mechanistic Insights : Mechanistic studies indicate that the compound induces apoptosis in cancer cells by arresting the cell cycle at specific phases (G2/M phase), disrupting microtubule networks and altering cell morphology .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C20H16ClN5O2 | Chlorine substitution enhances reactivity | Anticancer |
N-(1-(2-methylphenyl)-5(6H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | C21H20N5O2 | Variation in phenyl substituents affects activity | Anti-inflammatory |
N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C22H20N6O2 | Simplified structure | Variable pharmacological profiles |
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-11-3-5-14(7-12(11)2)27-18-15(9-24-27)20(29)26(10-23-18)25-19(28)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZJRFTMOXWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.